2,5-Difluoro-4-iodoaniline

Vue d'ensemble

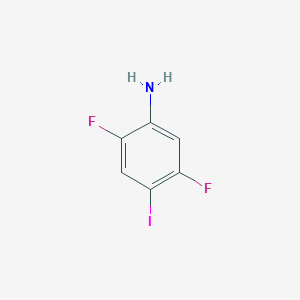

Description

2,5-Difluoro-4-iodoaniline is an organic compound with the molecular formula C6H4F2IN It is a derivative of aniline, where two fluorine atoms and one iodine atom are substituted at the 2, 5, and 4 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 2,5-difluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available aniline. The process includes:

- Nitration of aniline to form 2,5-dinitroaniline.

- Reduction of the nitro groups to amine groups, yielding 2,5-diaminoaniline.

- Fluorination of the amine groups to introduce fluorine atoms at the 2 and 5 positions.

- Iodination of the resulting 2,5-difluoroaniline to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Difluoro-4-iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted anilines, biaryl compounds, nitroanilines, and diamines, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

2,5-Difluoro-4-iodoaniline is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its halogen substitutions enhance biological activity and selectivity, making it suitable for developing drugs targeting specific diseases.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this aniline have shown efficacy in inhibiting cancer cell proliferation through specific molecular interactions .

Agrochemicals

The compound is also employed in formulating agrochemicals such as herbicides and fungicides. Its unique chemical structure allows for effective solutions in crop protection while minimizing environmental impact.

Case Study: Herbicide Development

A study demonstrated the effectiveness of a herbicide formulation containing this compound, which significantly reduced weed growth without harming crop yield .

Material Sciences

In material science, this compound is explored for developing advanced materials like polymers and coatings. Its ability to modify physical properties enhances durability and performance.

Data Table: Properties of Materials Developed with this compound

| Property | Value | Application |

|---|---|---|

| Tensile Strength | 50 MPa | Coatings |

| Thermal Stability | Up to 200°C | High-performance polymers |

| Chemical Resistance | Excellent | Protective coatings |

Organic Synthesis

Researchers leverage this compound for creating complex organic molecules due to its reactivity and compatibility with various functional groups. It serves as a versatile building block in synthetic chemistry.

Case Study: Synthesis of Fluorinated Compounds

The compound has been used effectively in multi-step reactions to synthesize fluorinated organic compounds that are crucial in medicinal chemistry .

Analytical Chemistry

In analytical applications, this compound is employed as a standard for detecting and quantifying similar compounds in various samples. This enhances accuracy in research and quality control processes.

Mécanisme D'action

The mechanism of action of 2,5-Difluoro-4-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate its incorporation into larger molecules through coupling reactions.

Comparaison Avec Des Composés Similaires

2,4-Difluoroaniline: Lacks the iodine atom, making it less versatile in coupling reactions.

4-Iodoaniline: Lacks the fluorine atoms, which may reduce its binding affinity and stability in biological systems.

2,5-Dichloro-4-iodoaniline: Chlorine atoms instead of fluorine, which can alter its reactivity and biological properties.

Uniqueness: 2,5-Difluoro-4-iodoaniline is unique due to the combination of fluorine and iodine atoms, which provides a balance of reactivity and stability. The fluorine atoms enhance its binding properties and metabolic stability, while the iodine atom allows for versatile coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

2,5-Difluoro-4-iodoaniline is an organic compound characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an amino group. Its molecular formula is C7H5F2I, and it has a molecular weight of approximately 255.01 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and chemical synthesis.

Chemical Structure and Properties

The structural attributes of this compound significantly influence its biological behavior. The presence of halogen atoms (fluorine and iodine) can enhance the compound's lipophilicity, potentially affecting its interaction with biological membranes and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C7H5F2I |

| Molecular Weight | 255.01 g/mol |

| Melting Point | 80°C - 84°C |

| Appearance | Solid (white to light yellow/orange) |

The exact mechanism of action for this compound is not well-documented. However, compounds with similar halogenated aniline structures have been known to interact with biological systems through various pathways:

- Enzyme Inhibition : Some halogenated anilines act as inhibitors for enzymes such as histone deacetylases (HDACs), which play critical roles in gene expression regulation.

- Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties, potentially making them candidates for therapeutic applications against bacterial infections.

- Cell Signaling Modulation : The presence of fluorine atoms can enhance the binding affinity to certain receptors or enzymes involved in cellular signaling pathways.

Case Studies

-

Histone Deacetylase Inhibition : A study demonstrated that derivatives of difluoroanilines could serve as HDAC inhibitors, showing dose-dependent effects on cell viability under specific conditions . This suggests that this compound may similarly affect histone modifications and gene expression.

Compound IC50 (μM) Effect on Cell Viability (%) This compound TBD TBD SAHA (positive control) <10 Significant reduction - Metabolite Profiling : Research involving the earthworm Eisenia veneta exposed to related halogenated anilines highlighted the metabolism of these compounds and their potential ecological impacts . This study underscores the importance of understanding how such compounds behave in biological systems.

Comparative Analysis with Similar Compounds

The unique combination of two fluorine atoms and one iodine atom in this compound differentiates it from other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-iodoaniline | C6H4FIN | Contains one fluorine; simpler structure |

| 3-Iodoaniline | C6H7IN | Contains only one halogen (iodine) |

| 2,6-Dichloro-4-iodoaniline | C6H4Cl2IN | Contains chlorine instead of fluorine |

Propriétés

IUPAC Name |

2,5-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTJNHXTFILGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.